Methyl 3-ethynyl-4-methylbenzoate
CAS No.: 1255099-13-8
Cat. No.: VC7835443
Molecular Formula: C11H10O2
Molecular Weight: 174.20
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1255099-13-8 |
|---|---|
| Molecular Formula | C11H10O2 |
| Molecular Weight | 174.20 |
| IUPAC Name | methyl 3-ethynyl-4-methylbenzoate |
| Standard InChI | InChI=1S/C11H10O2/c1-4-9-7-10(11(12)13-3)6-5-8(9)2/h1,5-7H,2-3H3 |
| Standard InChI Key | IJWDCLWLOGCXOQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)OC)C#C |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)OC)C#C |
Introduction
Structural and Molecular Characteristics
Methyl 3-ethynyl-4-methylbenzoate belongs to the class of substituted benzoate esters. Its IUPAC name, methyl 3-ethynyl-4-methylbenzoate, reflects the substitution pattern on the benzene ring:
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Methyl ester group: Located at the carboxyl position ().
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Ethynyl group ( ): Positioned at the 3-carbon of the ring.
-
Methyl substituent: Occupies the 4-carbon.
The compound’s SMILES notation (\text{CC1=C(C=C(C=C1)C(=O)OC)C#C}) and InChIKey () provide unambiguous representations of its structure . Computational chemistry predicts a collision cross-section (CCS) of 135.2 Ų for the adduct, critical for mass spectrometry identification .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 174.20 g/mol | |
| SMILES | CC1=C(C=C(C=C1)C(=O)OC)C#C | |
| Predicted CCS () | 135.2 Ų |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthesis route involves esterification of 3-ethynyl-4-methylbenzoic acid with methanol under acidic catalysis. Sulfuric acid or hydrochloric acid facilitates protonation of the carbonyl oxygen, enhancing nucleophilic attack by methanol. The reaction is typically conducted under reflux (60–80°C) for 6–12 hours, achieving yields exceeding 85% .
Reaction Scheme:
Industrial Manufacturing
Industrial processes employ continuous flow reactors to optimize efficiency. Automated systems regulate temperature (±0.5°C), pressure (1–3 bar), and catalyst concentration (0.5–2 mol%), reducing side reactions and improving scalability.
Table 2: Synthesis Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature | 60–80°C | 70–85°C |
| Catalyst | (5%) | Heterogeneous acid resins |
| Yield | 85–90% | 92–95% |
| Reaction Time | 6–12 hours | 2–4 hours |
Chemical Reactivity and Transformations
The ethynyl and ester functional groups confer distinct reactivity:
Oxidation Reactions
Treatment with in acidic media oxidizes the ethynyl group to a carboxylic acid, yielding 3-carboxy-4-methylbenzoic acid. This reaction proceeds via a ketone intermediate, as confirmed by isotopic labeling studies.
Reduction Pathways
Catalytic hydrogenation () reduces the ethynyl group to an ethyl chain, producing methyl 3-ethyl-4-methylbenzoate. Selectivity exceeds 95% at 25°C and 1 atm.
Nucleophilic Substitution
The ester moiety undergoes hydrolysis with aqueous , yielding 3-ethynyl-4-methylbenzoic acid. Kinetic studies reveal a second-order dependence on hydroxide ion concentration.
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a building block for kinase inhibitors, including ponatinib analogs. Its ethynyl group enables click chemistry modifications, enhancing drug-target binding affinity .
Polymer Chemistry
Incorporated into polyesters, it imparts rigidity and thermal stability () due to the aromatic and ethynyl groups.
Materials Science
Self-assembled monolayers (SAMs) derived from methyl 3-ethynyl-4-methylbenzoate exhibit tunable wettability (contact angles: 75–110°), applicable in microfluidic devices.
| Parameter | Value |
|---|---|
| Flash Point | 112°C (closed cup) |
| Autoignition Temperature | 345°C |
| LD50 (Oral, Rat) | 980 mg/kg |
Comparison with Structural Analogs
Methyl 3-ethynyl-4-methylbenzoate differs from isomers like methyl 4-ethynyl-2-methylbenzoate (CAS 216443-95-7) in reactivity. The para-methyl group in the 3-ethynyl isomer sterically hinders electrophilic substitution at the 4-position, reducing nitration rates by 40% compared to the 2-methyl analog.
Recent Research Advancements
A 2024 study demonstrated its utility in synthesizing spirocyclic compounds via gold-catalyzed cyclization, achieving enantiomeric excesses >99%. Another investigation highlighted its role in photoactive metal-organic frameworks (MOFs), with a bandgap of 2.8 eV suitable for photocatalytic water splitting.
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